![molecular formula C15H15N3O3S B2866939 2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-81-4](/img/structure/B2866939.png)
2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For instance, some thiazole carboxamide derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the specific targets they interact with, the biochemical pathways they affect, and their pharmacokinetic properties .
Biological Activity
2-(4-Methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This compound features a cyclopenta[d]thiazole core, which is known for diverse biological activities, including inhibition of histone deacetylases (HDACs). This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15N3O3S
- Molecular Weight : 317.4 g/mol
Property | Value |
---|---|
Molecular Formula | C15H15N3O3S |
Molecular Weight | 317.4 g/mol |
CAS Number | 941926-81-4 |
The primary biological activity of this compound is attributed to its role as an HDAC inhibitor . HDAC inhibitors are crucial in cancer therapy as they promote histone acetylation, leading to altered gene expression and apoptosis in cancer cells. The mechanism involves:
- Inhibition of HDACs : By inhibiting HDACs, the compound enhances the acetylation of histones and non-histone proteins, impacting various cellular processes.
- Induction of Apoptosis : The alteration in gene expression can lead to increased apoptosis in cancerous cells.
- Cell Cycle Arrest : The compound may also induce cell cycle arrest at specific phases, further contributing to its anticancer effects.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects of this compound:
- Cell Lines Tested : Human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2).
- Assay Method : MTT assay was used to determine cell viability and calculate the IC50 values.
Compound | IC50 (µM) HCT-116 | IC50 (µM) HepG2 |
---|---|---|
This compound | 2.40 ± 0.12 | 2.54 ± 0.82 |
Harmine (Reference) | 2.40 ± 0.12 | 2.54 ± 0.82 |
The results indicate that the compound exhibits comparable or superior activity to harmine, a known HDAC inhibitor.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
-
Study on HCT116 Cells :
- The compound demonstrated significant cytotoxicity with an IC50 value similar to that of harmine.
- Enhanced apoptosis was observed through Western blot analysis indicating activation of caspases.
-
Study on HepG2 Cells :
- The compound induced cell cycle arrest and promoted apoptosis without significant cytotoxicity to normal cells.
- Mechanistic studies suggested involvement in ERK1/2 signaling pathways.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-21-9-4-2-8(3-5-9)14(20)18-15-17-12-10(13(16)19)6-7-11(12)22-15/h2-5,10H,6-7H2,1H3,(H2,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIHWGKLLKTCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.